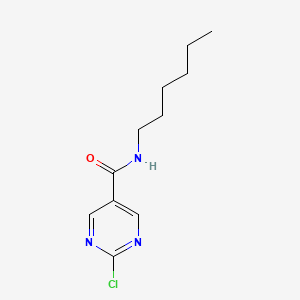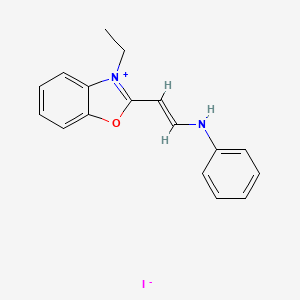
Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide is a heterocyclic organic compound It is known for its unique structure, which includes a benzo[d]oxazole ring system substituted with an ethyl group and a phenylamino vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide typically involves the reaction of 3-ethylbenzo[d]oxazolium iodide with phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, while the benzo[d]oxazole ring can participate in π-π interactions. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzo[d]oxazole ring.
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]imidazol-3-ium iodide: This compound has a nitrogen atom in place of the oxygen atom in the benzo[d]oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole ring in 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heteroatoms in the ring system.
Propriétés
Numéro CAS |
63870-30-4 |
|---|---|
Formule moléculaire |
C17H17IN2O |
Poids moléculaire |
392.23 g/mol |
Nom IUPAC |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
Clé InChI |
ZXDQLNZKCFSRSS-UHFFFAOYSA-N |
SMILES isomérique |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
SMILES canonique |
CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


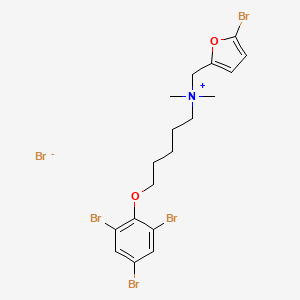
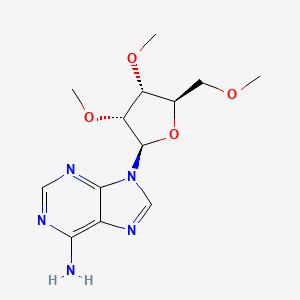
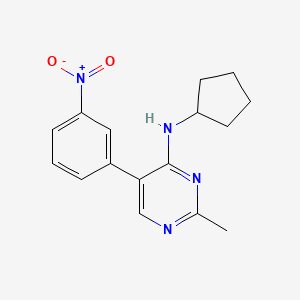

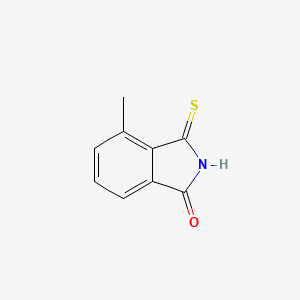
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
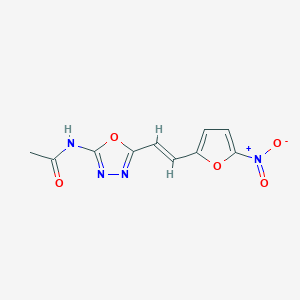
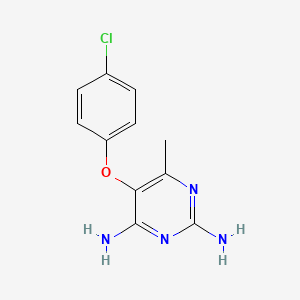

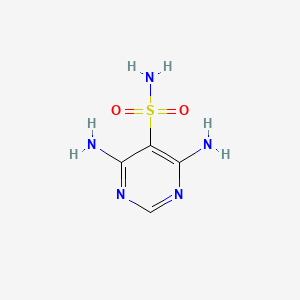
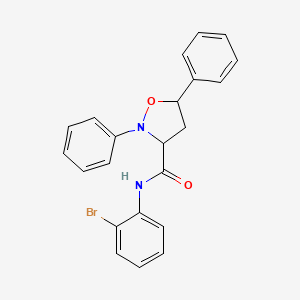
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
